2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
Description
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS: 1523275-98-0) is a cycloaliphatic compound featuring a hydroxy group and an acetic acid moiety attached to a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₉H₁₃F₃O₃, with a molecular weight of 226.19 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy and carboxylic acid groups contribute to polar interactions, making it a versatile candidate in pharmaceutical and chemical synthesis.
Properties
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h5-7,13H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNXJBDJLLMIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by hydrolysis to introduce the hydroxy and acetic acid groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to analogs with variations in ring type (cyclohexyl vs. phenyl), substituent positions, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Cyclohexyl vs. Phenyl Rings : The phenyl analog (CAS: 395-35-7) exhibits higher symmetry and rigidity, leading to a higher melting point (130°C) compared to the cyclohexyl variant, which is likely more flexible and lipophilic .
- Functional Groups: Replacing the hydroxy group with an amino group (trans-2-(4-aminocyclohexyl)acetic acid HCl) introduces basicity, making it suitable for peptide synthesis or as a building block in drug discovery .
Physicochemical Properties
- Solubility : The trifluoromethyl group increases hydrophobicity, but the hydroxy and carboxylic acid groups mitigate this effect. The cyclohexyl analog is expected to have lower aqueous solubility than its phenyl counterpart due to reduced polarity.
Biological Activity
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (commonly referred to as TFCA) is a compound of interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TFCA, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
TFCA features a cyclohexyl ring substituted with a trifluoromethyl group and a hydroxyl group, contributing to its distinct physicochemical properties. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and target proteins.
The biological activity of TFCA is primarily attributed to its interactions with various biochemical pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that TFCA may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and inflammatory responses.
- Receptor Modulation : TFCA has been shown to interact with G-protein coupled receptors (GPCRs), influencing signaling cascades that regulate cellular functions such as proliferation and apoptosis.
1. Anti-inflammatory Effects
Research indicates that TFCA exhibits significant anti-inflammatory properties. In vitro assays demonstrated that TFCA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential role in managing inflammatory diseases.
2. Antioxidant Activity
TFCA has shown promise as an antioxidant. Studies utilizing various oxidative stress models indicated that TFCA effectively scavenges free radicals, thereby protecting cells from oxidative damage. This activity is crucial for preventing cellular aging and related diseases.
3. Neuroprotective Effects
Recent investigations into the neuroprotective potential of TFCA revealed its ability to mitigate neuronal cell death in models of neurodegeneration. By modulating apoptotic pathways, TFCA may offer therapeutic benefits for conditions such as Alzheimer's disease.
Case Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of TFCA significantly reduced paw edema induced by carrageenan, highlighting its anti-inflammatory efficacy. The compound was administered at varying doses, with optimal results observed at 10 mg/kg.
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, TFCA treatment resulted in a marked decrease in cell death compared to control groups. The protective effect was associated with upregulation of antioxidant enzymes such as superoxide dismutase (SOD).
Data Table: Comparative Biological Activities
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